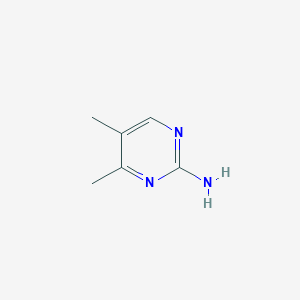
CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE is an organophosphorus compound with the chemical formula C6H11Cl2PS. It is a colorless liquid with a characteristic phosphate-like odor. This compound is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE can be synthesized by reacting cyclohexyldichlorophosphine with sulfur. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the sulfide bond.
Industrial Production Methods: In industrial settings, cyclohexyldichlorophosphine sulfide is produced by the controlled reaction of cyclohexyldichlorophosphine with elemental sulfur. The process involves careful monitoring of temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly used.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: It is used in the synthesis of biologically active phosphine derivatives.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexyldichlorophosphine sulfide involves its ability to act as a ligand in various chemical reactions. It can coordinate with metal centers in catalytic processes, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include interactions with enzymes and proteins that participate in these catalytic processes.
Comparison with Similar Compounds
Cyclohexyldichlorophosphine: Similar in structure but lacks the sulfide group.
Dichlorophenylphosphine: Contains a phenyl group instead of a cyclohexyl group.
Chlorodiphenylphosphine: Contains two phenyl groups instead of a cyclohexyl group.
Uniqueness: CYCLOHEXYLPHOSPHONOTHIOIC DICHLORIDE is unique due to the presence of both chlorine and sulfur atoms, which impart distinct reactivity and properties. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
dichloro-cyclohexyl-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2PS/c7-9(8,10)6-4-2-1-3-5-6/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTALYNKBFBYFLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=S)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400478 |
Source


|
| Record name | Phosphonothioic dichloride, cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-63-1 |
Source


|
| Record name | Phosphonothioic dichloride, cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)


